molecular formula C14H14O4 B1270609 3,4-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one CAS No. 156006-10-9

3,4-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one

Cat. No.: B1270609
CAS No.: 156006-10-9
M. Wt: 246.26 g/mol
InChI Key: GWDJHHFMPSBOKF-UHFFFAOYSA-N
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Description

3,4-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one is a useful research compound. Its molecular formula is C14H14O4 and its molecular weight is 246.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Structural and Spectroscopic Analysis

  • The structural and spectroscopic characteristics of chromen-2-one derivatives, including variations like 3,4-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one, have been explored. These compounds exhibit interesting molecular skeletons and crystal packing characterized by specific hydrogen-bonding interactions. Their vibrational properties and electronic transitions are significant for various scientific applications (Delgado Espinosa et al., 2017).

Bioactivity and Antioxidant Properties

  • Isobenzofuranone derivatives, related to chromen-2-one, show promising antioxidant activity. These compounds, including chromen-2-one derivatives, are explored for their potential in bioactive applications (Gao et al., 2019).

Application in Chemical Sensing

  • Chromen-2-one derivatives have been used in the development of sensitive probes for ion detection. For instance, a study demonstrated their use in detecting Cr3+ ions, highlighting their potential in environmental monitoring and cellular applications (Mani et al., 2018).

Crystal Structure Analysis

  • The crystal structure of chromen-2-one derivatives provides valuable insights into the molecular arrangement and potential applications in material science and crystallography (Manolov et al., 2008).

Synthesis and Molecular Modeling

  • Chromen-2-one derivatives have been synthesized and modeled for their potential as leads in developing new anticancer drugs. Their interaction with DNA and molecular dynamics studies indicate their significant role in pharmaceutical research (Santana et al., 2020).

Photochromic Properties for Material Science

  • Chromen-2-ones exhibit photochromic properties, making them attractive for the development of interactive materials and papers. Their structural modifications impact their photochromic behavior, relevant for materials science (Guglielmetti, 1997).

Synthesis of Derivatives for Biological Screening

  • The synthesis of various chromen-2-one derivatives has been explored for their biological screening, indicating their importance in medicinal chemistry and biological studies (Khan et al., 2003).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources .

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Properties

IUPAC Name

3,4-dimethyl-7-(2-oxopropoxy)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4/c1-8(15)7-17-11-4-5-12-9(2)10(3)14(16)18-13(12)6-11/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDJHHFMPSBOKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60358039
Record name 3,4-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156006-10-9
Record name 3,4-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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